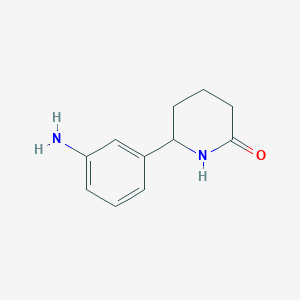
2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphine-Catalyzed Synthesis of Benzo[b]azapin-3-ones
A novel approach for the synthesis of benzo[b]azepin-3-ones, which could be related to the core structure of compounds like 2-(azepan-1-ylcarbonyl)-3,5,6-trimethyl-N-(2-thienylmethyl)-1-benzofuran-7-sulfonamide, involves phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones. This method yields products in good to excellent yields under mild conditions, with E-configuration for the 2-benzylidene moieties. The process includes a phosphine-catalyzed α-umpolung addition followed by an aldol reaction, demonstrating its utility in constructing complex molecular architectures relevant to angiotensin-converting enzyme inhibitors (Zhang et al., 2019).
Aza-Payne Rearrangement
The aza-Payne rearrangement, involving N-activated 2-aziridinemethanols, represents another synthetic route that may contribute to understanding the applications of such complex molecules. This process, carried out at near 0 °C, yields epoxy sulfonamides in high yields. The rearrangement showcases the versatility of aziridinemethanols in reacting with a range of nucleophiles, leading to optically active functionalized 1,2-amino alcohols. This method highlights the intricate pathways available for constructing molecules with sulfonamide groups, potentially applicable to the synthesis or modification of the subject compound (Ibuka, 1998).
Carbonic Anhydrase Inhibitory Activities
In the realm of biological applications, new pyrazolines bearing benzene sulfonamide groups have been synthesized and assessed for their carbonic anhydrase inhibitory activities. These compounds, although not directly related to the specified chemical, share a common sulfonamide functionality, which is crucial for their biological activity. The trimethoxy derivatives among these compounds showed significant carbonic anhydrase inhibition, hinting at the potential biological relevance of sulfonamide-containing molecules in therapeutic contexts (Kucukoglu et al., 2016).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-7-1-2-8-17(16)26-19(14-5-3-10-22-13-14)18(24-25-26)20(27)23-11-9-15-6-4-12-28-15/h1-8,10,12-13H,9,11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMOKAGZSSJOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)



![2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2531920.png)
![1-(3-Nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2531921.png)




![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)
![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)